molecular formula C9H9F2N3 B2382071 1-(2,2-difluoroethyl)-1H-indazol-3-amine CAS No. 1247228-21-2

1-(2,2-difluoroethyl)-1H-indazol-3-amine

Cat. No. B2382071
CAS RN: 1247228-21-2
M. Wt: 197.189
InChI Key: FBNGPDJTZXOKDD-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-1H-indazol-3-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule that has been synthesized through a unique method and has been extensively studied for its biological properties.

Scientific Research Applications

Synthesis and Structure Analysis

  • 1-Aryl-1H-indazoles, which are closely related to 1-(2,2-difluoroethyl)-1H-indazol-3-amine, have been synthesized using palladium-catalyzed cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines (Song & Yee, 2001).
  • The crystal structure of related 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been studied, providing insights into the structural properties of similar indazole derivatives (Lu et al., 2017).

Antitumor Activity

  • Certain indazole derivatives, including those structurally similar to this compound, have shown effective inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Lu et al., 2020).

Functionalization and Derivative Synthesis

  • N-difluoromethylindazoles, closely related to the compound , have been synthesized and studied for further functionalization possibilities, indicating the versatile nature of such compounds in chemical synthesis (Petko & Filatov, 2022).
  • The efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction underlines the synthetic versatility of indazole compounds (Wang et al., 2015).

Mechanistic Insights and Catalysis

  • Studies on silver(I)-mediated intramolecular oxidative C–H amination have enabled the efficient synthesis of various 1H-indazoles, suggesting potential applications in medicinal chemistry and demonstrating important mechanistic insights (Park et al., 2021).

Additional Applications

  • Indazole derivatives have been utilized in designing and fabricating single and double alkyl-chain self-assembled monolayers for corrosion inhibition of copper, highlighting their application in material science (Qiang et al., 2018).

properties

IUPAC Name

1-(2,2-difluoroethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGPDJTZXOKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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